molecular formula C8H8ClNO B11813411 1-(4-Chloro-5-methylpyridin-2-YL)ethanone

1-(4-Chloro-5-methylpyridin-2-YL)ethanone

Cat. No.: B11813411
M. Wt: 169.61 g/mol
InChI Key: CRHIBMDQPHEANR-UHFFFAOYSA-N
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Description

1-(4-Chloro-5-methylpyridin-2-YL)ethanone is an organic compound with the molecular formula C8H8ClNO It is a derivative of pyridine, characterized by the presence of a chloro and a methyl group on the pyridine ring, along with an ethanone group

Preparation Methods

The synthesis of 1-(4-Chloro-5-methylpyridin-2-YL)ethanone typically involves several steps:

    Starting Materials: The synthesis begins with 4-chloro-5-methylpyridine.

    Reaction with Acetylating Agents: The pyridine derivative is reacted with acetylating agents such as acetyl chloride or acetic anhydride in the presence of a catalyst like aluminum chloride.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete acetylation.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(4-Chloro-5-methylpyridin-2-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NH3). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Scientific Research Applications

1-(4-Chloro-5-methylpyridin-2-YL)ethanone has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the development of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-5-methylpyridin-2-YL)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, microbial growth, and cellular signaling.

    Effects: The exact effects depend on the specific target and context but may include inhibition of enzyme activity, alteration of receptor function, or disruption of microbial cell walls.

Comparison with Similar Compounds

1-(4-Chloro-5-methylpyridin-2-YL)ethanone can be compared with other similar compounds:

    1-(2-Chloro-5-methylpyridin-3-yl)ethanone: This compound has a similar structure but with the chloro and methyl groups in different positions, leading to different chemical properties and reactivity.

    1-(4-Chloro-2-methylpyridin-5-yl)ethanone: Another isomer with variations in the position of substituents, affecting its biological activity and applications.

    1-(4-Chloro-3-methylpyridin-2-yl)ethanone: This compound also shares a similar core structure but differs in the position of the methyl group, influencing its chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and applications.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

1-(4-chloro-5-methylpyridin-2-yl)ethanone

InChI

InChI=1S/C8H8ClNO/c1-5-4-10-8(6(2)11)3-7(5)9/h3-4H,1-2H3

InChI Key

CRHIBMDQPHEANR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1Cl)C(=O)C

Origin of Product

United States

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